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1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile

Catalog No.
S13832948
CAS No.
M.F
C12H13NO
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile

Product Name

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile

IUPAC Name

1-(3-hydroxyphenyl)cyclopentane-1-carbonitrile

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C12H13NO/c13-9-12(6-1-2-7-12)10-4-3-5-11(14)8-10/h3-5,8,14H,1-2,6-7H2

InChI Key

NXHXFOOFIIBPKO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC(=CC=C2)O

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile is an organic compound characterized by its unique structure, which includes a cyclopentane ring, a hydroxyl group attached to a phenyl ring, and a cyano group. Its molecular formula is C12H13NC_{12}H_{13}N, and it has a molecular weight of approximately 185.24 g/mol. The presence of the hydroxyl group on the phenyl ring significantly influences its chemical behavior and biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The cyano group can be reduced to primary amines using reagents such as lithium aluminum hydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives, including nitro or halogenated compounds.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile has been studied for its potential biological activities. It may exhibit interactions with various biomolecules, influencing enzymatic pathways or receptor activities. Research suggests that compounds with similar structures often show pharmacological properties, making this compound of interest in medicinal chemistry.

The synthesis of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclopentane can be formed through cyclization.
  • Substitution Reactions: The introduction of the cyano group typically involves nucleophilic substitution reactions where a cyanide source is added.
  • Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using suitable reagents under controlled conditions.

Industrial production may utilize continuous flow reactors to enhance yield and efficiency.

This compound has potential applications in:

  • Medicinal Chemistry: As a precursor for drug development due to its biological activity.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Material Science: In the development of specialty chemicals and materials due to its unique structural properties.

Studies on the interactions of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile with biomolecules are ongoing. Its ability to participate in hydrogen bonding due to the hydroxyl group may influence its binding affinity to enzymes or receptors. Such interactions could lead to modulation of biological pathways, making it a candidate for further pharmacological investigation.

Several compounds share structural similarities with 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile, each exhibiting unique properties:

Compound NameStructural DifferencesUnique Properties
1-(3-Methylphenyl)cyclopentane-1-carbonitrileContains a methyl group on the phenyl ringPotentially different reactivity and activity
1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrileHydroxyl group at the para positionMay exhibit different biological activity
1-Phenylcyclopentane-1-carbonitrileLacks hydroxyl and cyano groupsDifferent reactivity profile
1-(3-Hydroxyphenyl)cyclohexane-1-carbonitrileCyclohexane instead of cyclopentaneAltered steric and electronic properties

These comparisons highlight how modifications in structure can significantly affect chemical behavior and biological activity, emphasizing the uniqueness of 1-(3-Hydroxyphenyl)cyclopentane-1-carbonitrile within this class of compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

187.099714038 g/mol

Monoisotopic Mass

187.099714038 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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